molecular formula C7H6Cl2N2O B3041392 2,6-dichloro-N-methylpyridine-4-carboxamide CAS No. 287174-85-0

2,6-dichloro-N-methylpyridine-4-carboxamide

Cat. No.: B3041392
CAS No.: 287174-85-0
M. Wt: 205.04 g/mol
InChI Key: AZLJPQVNQHOLEM-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-methylpyridine-4-carboxamide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at the nitrogen atom, and a carboxamide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-methylpyridine-4-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method involves the chlorination of 4-methylpyridine to yield 2,6-dichloro-4-methylpyridine, which is then subjected to a reaction with methylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and suitable catalysts to ensure high yield and purity. The subsequent amide formation can be carried out in batch reactors under controlled temperature and pressure conditions to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-methylpyridine-4-carboxamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-methylpyridine-4-amine derivatives.

Scientific Research Applications

2,6-Dichloro-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active pyridine derivatives.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-methylpyridine: Lacks the carboxamide group, making it less versatile in certain chemical reactions.

    2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains a dimethylamine group instead of a carboxamide, leading to different reactivity and applications.

    2,6-Dichloro-3-methylpyridine: The methyl group at position 3 alters its chemical properties and reactivity compared to 2,6-dichloro-N-methylpyridine-4-carboxamide.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a carboxamide group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-5(8)11-6(9)3-4/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLJPQVNQHOLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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